1-[(4-ethylphenyl)methyl]piperazine
CAS No.: 340759-26-4
Cat. No.: VC11626864
Molecular Formula: C13H20N2
Molecular Weight: 204.3
Purity: 95
* For research use only. Not for human or veterinary use.
![1-[(4-ethylphenyl)methyl]piperazine - 340759-26-4](/images/no_structure.jpg)
Specification
CAS No. | 340759-26-4 |
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Molecular Formula | C13H20N2 |
Molecular Weight | 204.3 |
Introduction
Chemical Structure and Nomenclature
1-[(4-Ethylphenyl)methyl]piperazine belongs to the piperazine class of heterocyclic organic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The molecule features a (4-ethylphenyl)methyl substituent attached to one nitrogen atom, while the other nitrogen remains unsubstituted. Its systematic IUPAC name derives from the parent piperazine structure, with the substituent group specifying the ethyl-substituted benzyl moiety at the N1 position .
The molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. Structural analysis reveals a logP value of approximately 3.9 (predicted via computational models), indicating moderate lipophilicity suitable for blood-brain barrier penetration . The presence of the ethyl group at the para position of the phenyl ring enhances steric bulk compared to simpler analogs like 1-benzylpiperazine, potentially influencing receptor binding kinetics .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 1-[(4-ethylphenyl)methyl]piperazine typically involves nucleophilic substitution reactions. A representative method, adapted from patent CN103980230A , proceeds via the following steps:
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Alkylation of Piperazine:
Piperazine reacts with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions (80–100°C) for 12–24 hours.Yields range from 65% to 78%, with purification achieved via recrystallization from ethanol-water mixtures .
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Solid-State Mechanochemical Synthesis:
Recent advancements employ solvent-free grinding techniques. A mixture of piperazine, 4-ethylbenzyl bromide, and sodium hydroxide is ground in a ball mill for 30–60 minutes, achieving yields up to 82% . This method reduces environmental impact and improves atom economy.
Industrial-Scale Production
American Elements reports commercial availability of 1-(4-ethylphenyl)piperazine (a structurally similar analog) in bulk quantities, with production capabilities extending to 1-ton super sacks . Key process parameters include:
Parameter | Specification |
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Purity | ≥99% (HPLC) |
Solvent System | Isopropanol/water |
Crystallization Temperature | 0–5°C |
Residual Solvents | <50 ppm (USP/EP compliant) |
Quality control protocols emphasize Fourier-transform infrared spectroscopy (FT-IR) and high-performance liquid chromatography (HPLC) for structural verification .
Physicochemical Properties
Experimental and computational data reveal the following characteristics:
The compound’s low aqueous solubility necessitates formulation strategies such as salt formation (e.g., oxalate or hydrochloride salts) or nanoemulsion systems for pharmaceutical applications .
Pharmacological Profile
Serotonin Receptor Interactions
Structural analogs of 1-[(4-ethylphenyl)methyl]piperazine demonstrate significant affinity for serotonin receptors. For example, 1-[2-(4-methoxyphenyl)phenyl]piperazine exhibits a 5-HT7 receptor Ki of 2.6 nM, with >180-fold selectivity over 5-HT1A receptors . Molecular docking studies suggest the ethylphenyl group enhances hydrophobic interactions with receptor subpockets, a feature likely conserved in the target compound .
CNS Penetration and Metabolism
In rat models, radiolabeled piperazine derivatives show rapid blood-brain barrier penetration, with brain-to-plasma ratios exceeding 5:1 within 15 minutes post-injection . Primary metabolic pathways involve:
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N-Dealkylation: Cleavage of the benzyl-piperazine bond via cytochrome P450 3A4.
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Oxidation: Hydroxylation of the ethyl group’s terminal methyl, forming a carboxylic acid metabolite.
Applications and Industrial Use
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antipsychotics: Dopamine D2/5-HT2A dual antagonists for schizophrenia treatment.
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Antidepressants: Triple reuptake inhibitors targeting serotonin, norepinephrine, and dopamine transporters.
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PET Radiotracers: Carbon-11 labeled derivatives for 5-HT7 receptor imaging .
Agrochemicals
Piperazine derivatives function as:
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Neonicotinoid Synergists: Enhancing insecticidal activity of imidacloprid analogs.
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Fungicidal Additives: Disrupting ergosterol biosynthesis in Aspergillus species.
Endpoint | Value (Rat Model) |
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LD50 (oral) | 480 mg/kg |
Skin Irritation | Mild (OECD 404) |
Mutagenicity (Ames test) | Negative |
Research Gaps and Future Directions
Current limitations in understanding 1-[(4-ethylphenyl)methyl]piperazine include:
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In Vivo Pharmacokinetics: Absence of absolute bioavailability studies.
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Crystal Engineering: Lack of polymorph screening for optimized formulation.
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Ecotoxicity: Environmental fate and bioaccumulation potential in aquatic systems.
Priority research areas should address these gaps through collaborative efforts between synthetic chemists, pharmacologists, and environmental scientists.
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